N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-phenylpropanamide
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Overview
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N’-(4,6-dimethyl-2-pyrimidinyl)-N’'-(3-phenylpropanoyl)guanidine is a complex organic compound that features a unique combination of indole, pyrimidine, and guanidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N’-(4,6-dimethyl-2-pyrimidinyl)-N’'-(3-phenylpropanoyl)guanidine typically involves multiple steps:
Fischer Indole Synthesis: This step involves the formation of the indole ring from phenylhydrazine and an aldehyde or ketone under acidic conditions.
Guanidine Formation: The final step involves the reaction of the alkylated indole with a guanidine derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N’-(4,6-dimethyl-2-pyrimidinyl)-N’'-(3-phenylpropanoyl)guanidine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N’-(4,6-dimethyl-2-pyrimidinyl)-N’'-(3-phenylpropanoyl)guanidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N’-(4,6-dimethyl-2-pyrimidinyl)-N’'-(3-phenylpropanoyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N’-(4,6-dimethyl-2-pyrimidinyl)-N’'-(3-phenylpropanoyl)guanidine: shares structural similarities with other indole and pyrimidine derivatives, such as:
Uniqueness
What sets N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N’-(4,6-dimethyl-2-pyrimidinyl)-N’'-(3-phenylpropanoyl)guanidine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C26H27ClN6O |
---|---|
Molecular Weight |
475.0 g/mol |
IUPAC Name |
N-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-3-phenylpropanamide |
InChI |
InChI=1S/C26H27ClN6O/c1-17-14-18(2)31-26(30-17)33-25(32-24(34)11-8-19-6-4-3-5-7-19)28-13-12-20-16-29-23-10-9-21(27)15-22(20)23/h3-7,9-10,14-16,29H,8,11-13H2,1-2H3,(H2,28,30,31,32,33,34) |
InChI Key |
DCEYOAUABKAXRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)Cl)NC(=O)CCC4=CC=CC=C4)C |
Origin of Product |
United States |
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